2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one
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Overview
Description
2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one typically involves multi-step organic reactions. The process starts with the preparation of the core indazole structure, followed by the introduction of the dimethylamino phenyl groups and the chloro substituent. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity. Solvent recovery and recycling would be integral to the process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the double bonds and aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Researchers investigate its binding affinity, selectivity, and biological activity to identify potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation makes it a promising candidate for further development and clinical trials.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers. Researchers explore its potential to enhance the performance and durability of industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one shares structural similarities with other indazole derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H31ClN4O |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-chloro-1-[(7Z)-3-[4-(dimethylamino)phenyl]-7-[[4-(dimethylamino)phenyl]methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C26H31ClN4O/c1-29(2)21-12-8-18(9-13-21)16-20-6-5-7-23-25(20)28-31(24(32)17-27)26(23)19-10-14-22(15-11-19)30(3)4/h8-16,23,26H,5-7,17H2,1-4H3/b20-16- |
InChI Key |
SRRBJGATPDYNQA-SILNSSARSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/CCCC3C2=NN(C3C4=CC=C(C=C4)N(C)C)C(=O)CCl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)N(C)C)C(=O)CCl |
Origin of Product |
United States |
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